

Application Notes and Protocols: ZD 7155 in Primary Cell Culture

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | ZD 7155 | |
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Introduction

ZD 7155 is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS).[1] Angiotensin II, by binding to the AT1 receptor, mediates a wide range of physiological and pathophysiological effects, including vasoconstriction, inflammation, cell proliferation, and fibrosis. As a selective blocker of the AT1 receptor, **ZD 7155** is a valuable tool for investigating the role of the Angiotensin II/AT1 receptor axis in various cellular processes and for preclinical evaluation of AT1 receptor blockade. These application notes provide detailed protocols for the use of **ZD 7155** in primary cell culture, focusing on commonly used cell types such as vascular smooth muscle cells, neuronal stem cells (neurospheres), and mesangial cells.

Mechanism of Action

ZD 7155 selectively binds to the AT1 receptor, preventing the binding of its natural ligand, Angiotensin II. This blockade inhibits the downstream signaling cascades initiated by AT1 receptor activation. The primary signaling pathway of the AT1 receptor involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum,



while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction, cell growth, and inflammation. **ZD 7155** effectively abrogates these Angiotensin II-induced effects.[2]

Data Presentation

Table 1: In Vitro Efficacy of ZD 7155

| Parameter | Value | Species/System | Reference |
|---------------------------|----------|---|-----------|
| IC50 (Ang II binding) | 3.8 nM | Guinea pig adrenal gland membranes | [1] |
| IC50 (Ang II response) | 3 - 4 nM | COS-1 cells transiently expressing AT1R | [3] |

Table 2: Recommended Concentration Ranges for ZD 7155 in Primary Cell Culture



| Primary Cell Type | Assay | Recommended Concentration Range | Incubation Time |
|--|---|---------------------------------------|------------------------------------|
| Rat Aortic Smooth Muscle Cells | Inhibition of Ang II- induced proliferation | 10 nM - 10 μM | 24 - 72 hours |
| Inhibition of Ang II- induced Ca2+ influx | 1 nM - 1 μM | 30 minutes - 1 hour pre-incubation | |
| Inhibition of Ang II- induced ERK1/2 phosphorylation | 10 nM - 1 μM | 15 - 60 minutes pre- incubation | |
| Neurospheres (e.g., from rodent subventricular zone) | Inhibition of Ang II- mediated effects on proliferation/differentia tion | 100 nM - 5 μM | 24 hours - 7 days |
| Rat Mesangial Cells | Inhibition of Ang II- induced Ca2+ signaling | 1 nM - 1 μM | 30 minutes - 1 hour pre-incubation |
| Inhibition of Ang II- induced extracellular matrix protein expression | 100 nM - 10 μM | 48 - 72 hours | |

Experimental Protocols

Protocol 1: Preparation of ZD 7155 Stock Solution

- Reconstitution: ZD 7155 hydrochloride is soluble in water up to 10 mM with gentle warming.
 [1][4] For cell culture experiments, it is recommended to prepare a stock solution in a sterile solvent such as dimethyl sulfoxide (DMSO) or sterile water.
- Stock Concentration: Prepare a 10 mM stock solution of ZD 7155 in DMSO. For example, for ZD 7155 hydrochloride (M.Wt: 474.99), dissolve 4.75 mg in 1 mL of DMSO.



 Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Treatment of Primary Rat Aortic Smooth Muscle Cells (RASMCs)

A. Cell Culture:

- Isolate primary RASMCs from rat thoracic aorta using enzymatic digestion methods as previously described.
- Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2. Use cells between passages 3 and 8 for experiments.
- B. Inhibition of Angiotensin II-induced Proliferation (e.g., BrdU Assay):
- Seed RASMCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Serum-starve the cells for 24 hours in DMEM containing 0.5% FBS.
- Pre-incubate the cells with various concentrations of ZD 7155 (e.g., 10 nM, 100 nM, 1 μM, 10 μM) or vehicle (DMSO, final concentration ≤ 0.1%) for 1 hour.
- Stimulate the cells with Angiotensin II (e.g., 100 nM) for 24 hours.
- Assess cell proliferation using a BrdU incorporation assay kit according to the manufacturer's instructions.
- C. Inhibition of Angiotensin II-induced Calcium Influx:
- Seed RASMCs on glass-bottom dishes suitable for fluorescence microscopy.
- Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.



- Pre-incubate the cells with **ZD 7155** (e.g., 1 μM) or vehicle for 30 minutes.
- Establish a baseline fluorescence reading.
- Stimulate the cells with Angiotensin II (e.g., 100 nM) and record the changes in intracellular calcium concentration using a fluorescence microscope or a plate reader.

Protocol 3: Treatment of Neurospheres

- A. Neurosphere Culture:
- Isolate neural stem cells from the desired brain region (e.g., embryonic or adult subventricular zone) and culture them in a serum-free neurosphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
- Grow the cells in non-adherent culture flasks to allow the formation of neurospheres.
- B. Assessing the Effect of **ZD 7155** on Neurosphere Formation and Proliferation:
- Dissociate primary neurospheres into single cells.
- Plate the single cells at a clonal density (e.g., 10 cells/μL) in a 96-well plate in neurosphere medium.
- Add ZD 7155 at the desired concentration (e.g., 1 μM) to the culture medium. Include a
 vehicle control.
- Culture for 7-10 days and then count the number of newly formed neurospheres.
- To assess proliferation within the neurospheres, a fluorescent dye that labels proliferating cells can be added during the culture period.

Mandatory Visualization

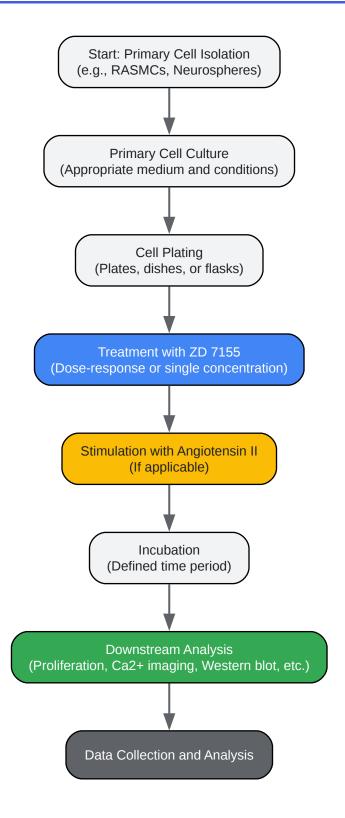




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Caption: Angiotensin II AT1 Receptor Signaling Pathway and Inhibition by **ZD 7155**.





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Caption: General Experimental Workflow for Using **ZD 7155** in Primary Cell Culture.



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